4-Hydroxyheptanoic acid

Description

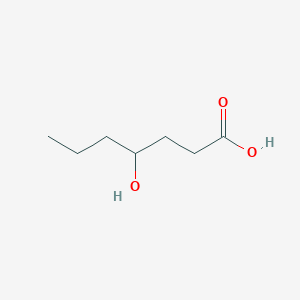

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

4-hydroxyheptanoic acid |

InChI |

InChI=1S/C7H14O3/c1-2-3-6(8)4-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

MYCCAWPBMVOJQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC(=O)O)O |

Origin of Product |

United States |

Synthesis and Biosynthesis of 4 Hydroxyheptanoic Acid

Chemical Synthesis Methodologies for 4-Hydroxyheptanoic Acid

The chemical synthesis of this compound can be achieved through various routes, primarily involving the manipulation of cyclic esters (lactones) or through multi-step reactions starting from acyclic precursors. These methods provide pathways to obtain this specific hydroxy fatty acid for various research and industrial applications.

Lactone Ring Opening Approaches for this compound Synthesis

A primary and straightforward method for the synthesis of this compound involves the ring-opening of its corresponding lactone, γ-heptalactone. This γ-lactone is a cyclic ester formed from the intramolecular esterification of this compound itself. The reverse reaction, hydrolysis, can be employed to yield the desired this compound.

The hydrolysis of γ-heptalactone to this compound is typically achieved under aqueous conditions with either acidic or basic catalysis. In an acidic environment, the reaction is driven by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt, which is subsequently protonated in an acidic workup to yield the final carboxylic acid.

Table 1: Key Aspects of Lactone Ring Opening for this compound Synthesis

| Feature | Description |

| Starting Material | γ-Heptalactone |

| Primary Reagent | Water |

| Catalyst | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) |

| Reaction Type | Hydrolysis |

| Product | This compound |

Other Chemical Routes to this compound and its Derivatives

Beyond the direct hydrolysis of its lactone, this compound and its precursors can be synthesized through alternative chemical pathways. One notable method involves the hydrogenation of furan-based compounds. For instance, the hydrogenation of 3-(2-furyl) acrylic acid can lead to the formation of 4-heptanolactone, which can then be hydrolyzed to this compound as described in the previous section. This process involves the reduction of the furan ring and the acrylic acid side chain, followed by intramolecular cyclization to the lactone. google.com

Another approach involves the oxidation of heptenoic acid. Specific oxidation reactions can be designed to introduce a hydroxyl group at the C4 position of the heptenoic acid backbone, thereby forming this compound. The choice of oxidizing agent and reaction conditions is crucial to ensure the regioselectivity of the hydroxylation.

Biosynthetic Pathways of this compound in Biological Systems

In nature, various microorganisms are capable of synthesizing a diverse range of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. These polymers are accumulated as intracellular carbon and energy storage materials. The monomeric units of these PHAs are typically hydroxyalkanoic acids, and there is evidence to suggest that this compound can be a constituent of these biopolymers.

Microbial Production and Accumulation of this compound

The microbial production of PHAs containing this compound is linked to the metabolism of specific carbon sources. Bacteria from the genus Pseudomonas, particularly Pseudomonas putida, are well-known for their ability to produce medium-chain-length PHAs (mcl-PHAs) from various alkanoic acids. nih.gov When these bacteria are cultured on heptanoic acid as a carbon source, they can incorporate 3-hydroxyheptanoate as a monomer into the PHA polymer chain. researchgate.netresearchgate.net While direct evidence for the widespread natural occurrence of this compound as a PHA monomer is still emerging, the metabolic pathways present in these organisms suggest its potential for incorporation.

Role as a Monomer in Bacterial Polyhydroxyalkanoic Acid (PHA) Synthesis

Within the bacterial cell, the synthesis of PHAs is catalyzed by the enzyme PHA synthase (PhaC). This enzyme polymerizes hydroxyacyl-CoA thioesters into long polyester chains. The substrate specificity of the PHA synthase is a key determinant of the monomer composition of the resulting PHA. There are different classes of PHA synthases, with Class II enzymes being particularly known for their ability to polymerize medium-chain-length (R)-3-hydroxyacyl-CoA monomers (containing 6 to 14 carbon atoms). nih.gov

The metabolic pathway for the incorporation of this compound into PHA would likely involve the conversion of a suitable precursor to 4-hydroxyheptanoyl-CoA, which would then be recognized as a substrate by the PHA synthase. The intermediates of fatty acid metabolism are often the precursors for PHA monomers.

Table 2: Monomer Composition of PHAs Produced by Pseudomonas putida CA-3 from Various Alkanoic Acids

| Growth Substrate | 3-Hydroxyheptanoate (3HHp) mol% | Other Monomers Detected |

| Heptanoic acid | 90 | 3-Hydroxyvalerate (3HV), 3-Hydroxyhexanoate (3HH), 3-Hydroxyoctanoate (3HO), 3-Hydroxydecanoate (3HD) |

Data adapted from a study on PHA production by Pseudomonas putida CA-3, indicating the high incorporation of C7 monomers when fed with heptanoic acid. researchgate.net

Incorporation into Copolyesters by Recombinant Microorganisms (e.g., Pseudomonas putida GPp104)

Recombinant strains of bacteria are often engineered to enhance the production of PHAs with specific monomer compositions. Pseudomonas putida GPp104 is a PHA-negative mutant that is frequently used as a host for expressing heterologous PHA synthase genes to study their substrate specificity and to produce novel copolyesters. elsevierpure.com

Research has shown that recombinant P. putida GPp104 harboring the PHA biosynthesis genes from other bacteria can incorporate various hydroxyalkanoic acids into PHAs. For example, when provided with 4-hydroxyhexanoic acid as a carbon source, a recombinant strain of P. putida GPp104 was able to incorporate this monomer into the PHA polymer. elsevierpure.com This demonstrates the potential of this host system to also incorporate structurally similar monomers like this compound, provided that a suitable metabolic pathway for its conversion to the corresponding CoA thioester is available and that the expressed PHA synthase can recognize it as a substrate. Further research is needed to specifically demonstrate the incorporation of this compound by this recombinant strain.

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound primarily involves the regioselective hydroxylation of a heptanoic acid precursor. This transformation is catalyzed by specific classes of enzymes, with cytochrome P450 monooxygenases playing a key role.

Cytochrome P450 enzymes are heme-containing proteins that catalyze the insertion of an oxygen atom into a C-H bond. The catalytic cycle of a P450 enzyme in fatty acid hydroxylation generally proceeds as follows:

The fatty acid substrate binds to the active site of the enzyme.

The heme iron, initially in the ferric (Fe³⁺) state, is reduced to the ferrous (Fe²⁺) state by electrons typically transferred from a redox partner like NADPH-cytochrome P450 reductase.

Molecular oxygen binds to the ferrous heme iron.

A second electron is transferred, leading to the formation of a highly reactive iron-oxo species.

This potent oxidizing agent abstracts a hydrogen atom from the fatty acid chain, followed by the rebound of a hydroxyl group to the resulting carbon radical, forming the hydroxylated product.

The regioselectivity of the hydroxylation (i.e., the position on the fatty acid chain where the hydroxyl group is introduced) is determined by the specific P450 enzyme's active site architecture. For the formation of this compound, an enzyme with specificity for the C-4 position of heptanoic acid is required.

Microbial strains, particularly from the genera Aspergillus and Mortierella, have been identified for their ability to stereoselectively hydroxylate fatty acids at the C-4 position, leading to the formation of γ-lactones, the cyclic esters of 4-hydroxy fatty acids. google.com While the specific enzymes from these organisms responsible for this reaction are not always fully characterized, they are presumed to be cytochrome P450 monooxygenases or other hydroxylases with similar catalytic functions.

The table below summarizes key enzyme families involved in the hydroxylation of fatty acids, which are relevant to the potential biosynthesis of this compound.

| Enzyme Family | General Function | Relevance to this compound Biosynthesis |

| Cytochrome P450 Monooxygenases | Catalyze the insertion of an oxygen atom into a C-H bond of a substrate. | Key enzymes responsible for the regioselective hydroxylation of fatty acids. Specific P450s can target the C-4 position of heptanoic acid. |

| Dioxygenases | Incorporate both atoms of molecular oxygen into a substrate. | Some dioxygenases can hydroxylate fatty acids, offering an alternative enzymatic route. |

| Peroxygenases | Utilize hydrogen peroxide as the oxidant to hydroxylate substrates. | Offer a potential alternative to P450s, with different cofactor requirements. |

Genetic Engineering Strategies for Enhanced Biosynthesis of Hydroxy Fatty Acids

To improve the efficiency and yield of this compound and other hydroxy fatty acids in microbial systems, various genetic engineering strategies can be employed. These strategies focus on optimizing the expression of key enzymes, modifying metabolic pathways to increase precursor availability, and enhancing the host organism's tolerance to the product.

Overexpression of Hydroxylating Enzymes: A primary strategy is to introduce and overexpress the gene encoding a cytochrome P450 monooxygenase or another hydroxylase with the desired regioselectivity for heptanoic acid. The gene can be sourced from an organism known to produce 4-hydroxy fatty acids or can be an engineered variant with improved activity and stability. The oleaginous yeast Yarrowia lipolytica is a promising host for such engineering due to its high flux of acetyl-CoA, a precursor for fatty acid synthesis. nih.gov

Enhancing Precursor Supply: The availability of the substrate, heptanoic acid, can be a limiting factor. Metabolic engineering can be used to increase the intracellular pool of medium-chain fatty acids. This can involve:

Engineering Fatty Acid Synthase (FAS): Modifying the FAS complex to favor the production of shorter-chain fatty acids like heptanoic acid.

Blocking Competing Pathways: Deleting or downregulating genes involved in pathways that consume heptanoic acid, such as β-oxidation.

Improving Cofactor Regeneration: Cytochrome P450 enzymes require a steady supply of reducing equivalents, typically from NADPH. Overexpressing genes involved in NADPH regeneration, such as those in the pentose phosphate (B84403) pathway, can enhance the activity of P450s.

Host Organism Engineering: The host organism itself can be engineered for improved performance. This can include modifications to improve the organism's tolerance to potentially toxic concentrations of the hydroxy fatty acid product or to facilitate the export of the product from the cell.

The following table outlines some genetic engineering strategies and their potential impact on hydroxy fatty acid production.

| Genetic Engineering Strategy | Target | Expected Outcome |

| Heterologous Gene Expression | Cytochrome P450 monooxygenase, Dioxygenase | Introduction of the desired hydroxylation activity. |

| Promoter Engineering | Endogenous or heterologous hydroxylase genes | Increased expression levels of the key enzyme. |

| Gene Knockout/Downregulation | β-oxidation pathway genes | Increased availability of the fatty acid precursor. |

| Metabolic Pathway Upregulation | Pentose Phosphate Pathway | Enhanced regeneration of NADPH for P450 activity. |

| Transporter Engineering | Membrane transporter proteins | Improved export of the hydroxy fatty acid product. |

By combining these genetic engineering approaches, it is feasible to develop robust microbial cell factories for the efficient and sustainable production of this compound.

Metabolic Pathways and Biological Roles of 4 Hydroxyheptanoic Acid

Integration of 4-Hydroxyheptanoic Acid into Cellular Metabolism

This compound is actively metabolized by certain microorganisms, highlighting its role as a viable carbon source and a precursor for synthesizing valuable bioproducts.

Research has identified this compound as a constituent of bacterial polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as a form of intracellular carbon and energy storage. sci-hub.se These biopolymers are typically synthesized under conditions where a nutrient like nitrogen is limited, but a carbon source is abundant. sci-hub.senih.gov

Certain bacteria can utilize this compound supplied to them or its precursor, gamma-heptalactone (B89637) (GHL), for growth and to incorporate it as a monomer into PHA chains. researchgate.net For instance, Rhodococcus erythropolis has been shown to degrade this compound, indicating its use as a carbon source. researchgate.netnih.gov The incorporation of monomers like this compound into the polymer backbone is crucial as it can alter the physical properties of the resulting PHA, such as its flexibility and degradation rate, making it suitable for a wider range of applications. sci-hub.se

| Microorganism | Polymer/Product | Significance |

|---|---|---|

| Various Bacteria | Polyhydroxyalkanoates (PHAs) | This compound is a known monomeric constituent of these biodegradable polyesters. sci-hub.se |

| Rhodococcus erythropolis | Metabolized for growth | Demonstrates the use of this compound as a viable carbon source. researchgate.net |

In metabolic pathways, this compound can exist as an intermediate compound. A notable example is its role in the biosynthesis of gamma-heptalactone (γ-heptalactone), a compound used in the flavor and fragrance industry. In this process, heptanoic acid is hydroxylated at the fourth carbon position by a cytochrome P450 enzyme to form this compound. This intermediate then undergoes spontaneous intramolecular esterification, or lactonization, to form the stable cyclic ester, γ-heptalactone.

Additionally, the metabolic processing of this compound itself gives rise to other intermediates. For example, oxidation of its hydroxyl group leads to the formation of 4-oxoheptanoic acid. This keto acid can then be further metabolized within the cell. The general principle is that hydroxy fatty acids are often intermediates in the broader scheme of fatty acid degradation and synthesis. ontosight.ai

| Precursor | Intermediate | Product | Pathway/Process |

|---|---|---|---|

| Heptanoic Acid | This compound | γ-Heptalactone | Enzymatic hydroxylation followed by spontaneous lactonization. |

| This compound | 4-Oxoheptanoic Acid | Further metabolic products | Oxidation of the hydroxyl group. |

Enzymatic Transformations of this compound

The chemical reactivity of this compound is centered around its two functional groups: the hydroxyl (-OH) group and the carboxyl (-COOH) group. Specific enzymes target these sites to modify the molecule.

The hydroxyl group at the C4 position is a key site for enzymatic action.

Oxidation: Dehydrogenase enzymes can oxidize the hydroxyl group to a keto group, converting this compound into 4-oxoheptanoic acid. This type of redox reaction is a common step in many metabolic pathways. ontosight.ai

Lactonization: As mentioned previously, the hydroxyl group can react with the molecule's own carboxyl group to form a cyclic ester known as a lactone. In the case of this compound, this intramolecular cyclization results in γ-heptalactone. This reaction can occur spontaneously under acidic conditions but can also be facilitated by enzymes.

Formation via Hydroxylation: The hydroxyl group itself is typically installed onto a fatty acid chain by hydroxylase enzymes, particularly those from the cytochrome P450 family. researchgate.netresearchgate.net These enzymes are capable of inserting an oxygen atom from molecular oxygen into a C-H bond with high regioselectivity. researchgate.net

The terminal carboxyl group is also a target for significant enzymatic transformations.

Reduction: A class of enzymes known as carboxylic acid reductases (CARs) can catalyze the selective reduction of carboxylic acids to their corresponding aldehydes. nih.govresearchgate.netuniprot.org These enzymes require ATP and NADPH as cofactors. uniprot.org While the substrate range for CARs is broad, their ability to act on various bifunctional acids suggests a potential pathway for the reduction of the carboxyl group of this compound to an aldehyde, which could then be further reduced to an alcohol. nih.gov

Esterification: The carboxyl group can undergo esterification with alcohols. This is the basis for its polymerization into polyhydroxyalkanoates, where the carboxyl group of one monomer forms an ester bond with the hydroxyl group of another, a reaction catalyzed by PHA synthase enzymes. It can also be esterified with other molecules, such as glucose, in reactions mediated by enzymes like lipases to create novel compounds. nih.gov

| Functional Group | Transformation | Enzyme Class (Example) | Resulting Product |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | Dehydrogenases | 4-Oxoheptanoic Acid |

| Hydroxyl (-OH) | Lactonization (intramolecular esterification) | (Spontaneous or enzyme-facilitated) | γ-Heptalactone |

| Carboxyl (-COOH) | Reduction | Carboxylic Acid Reductases (CARs) | 4-hydroxyheptanal |

| Carboxyl (-COOH) | Polymerization (Esterification) | PHA Synthases | Poly(4-hydroxyheptanoate) |

Broader Context of Hydroxy Fatty Acid Metabolism Relevant to this compound

Hydroxy fatty acids (HFAs) are a diverse class of lipids found in plants, animals, and microorganisms. nih.gov Their metabolism is intricate and integrated with the central carbon metabolism of the cell. HFAs can be formed through several routes, including the hydration of double bonds in unsaturated fatty acids or the direct hydroxylation of saturated fatty acids by hydroxylase enzymes like cytochrome P450s. researchgate.netsemanticscholar.org

Once formed, HFAs can enter several metabolic fates. They can be intermediates in the β-oxidation pathway, the primary process by which fatty acids are broken down to produce energy. oup.com For example, intermediates such as 3-hydroxyacyl-CoAs are central to each cycle of β-oxidation. HFAs can also be elongated to form very-long-chain fatty acids or be acylated to form more complex lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). semanticscholar.orgcas.cz In some organisms, particularly bacteria, they serve as the monomeric precursors for the synthesis of polyhydroxyalkanoates (PHAs), as seen with this compound. sci-hub.senih.gov The position of the hydroxyl group along the fatty acid chain is critical, as it dictates the specific enzymes that will act upon it and the ultimate metabolic role of the molecule. nih.govnih.gov

Mammalian Metabolic Pathways of 4-Hydroxy Fatty Acids

The catabolism of 4-hydroxy fatty acids (4-HAs), a class of lipids hydroxylated at the fourth carbon position, is a crucial metabolic process in mammals. nih.govnih.gov These fatty acids can originate from diet, the breakdown of longer-chain hydroxy acids, or lipid peroxidation. nih.govgenscript.com While standard fatty acid β-oxidation (FAO) pathways are not equipped to directly process these molecules, specialized enzymatic pathways have evolved to facilitate their breakdown. nih.govgenscript.com The primary and most active pathway for metabolizing 4-HAs involves their conversion into intermediates compatible with the conventional β-oxidation cycle. biorxiv.orgnih.gov This major pathway isomerizes 4-hydroxyacyl-CoA to 3-hydroxyacyl-CoA, which is a standard intermediate in β-oxidation. nih.gov A less significant, minor pathway also exists, involving a sequence of β-oxidation, α-oxidation, and another round of β-oxidation. biorxiv.orgnih.gov

Recent research has identified two atypical acyl-CoA dehydrogenases (ACADs), ACAD10 and ACAD11, as the principal enzymes driving the catabolism of 4-HAs in mammals. nih.govnih.govgenscript.com These enzymes are distinct from other ACADs, which are typically involved in the initial dehydrogenation step of standard fatty acid β-oxidation. wikipedia.org ACAD10 and ACAD11 possess a unique bifunctional structure, containing both a kinase domain and an ACAD domain. nih.govnih.govresearchgate.net This dual functionality allows them to perform the necessary modifications to introduce 4-HAs into the β-oxidation pathway. nih.govresearchgate.net

The localization of these enzymes within the cell dictates their substrate preference. ACAD10 is found in the mitochondria and is primarily responsible for the breakdown of shorter-chain 4-HAs. nih.govnih.govresearchgate.net Conversely, ACAD11 is located in peroxisomes and catabolizes longer-chain 4-HAs. nih.govnih.govresearchgate.net This subcellular division ensures that a wide range of 4-HA species can be efficiently metabolized. biorxiv.org Studies in mice have shown that a deficiency in ACAD11 leads to an accumulation of 4-HAs in the plasma, highlighting its critical role in this metabolic process. nih.govnih.gov

The catabolism of 4-HAs by ACAD10 and ACAD11 involves a critical two-step process: phosphorylation followed by an elimination reaction that effectively serves as a dehydrogenation. nih.govresearchgate.net

Phosphorylation: The process begins with the activation of the 4-hydroxy fatty acid to its corresponding 4-hydroxyacyl-CoA. The N-terminal kinase domains of ACAD10 and ACAD11 then phosphorylate the hydroxyl group at the 4-position. nih.govnih.govbiorxiv.org This creates a 4-phospho-hydroxyacyl-CoA intermediate. nih.govresearchgate.net This initial phosphorylation step is essential for preparing the molecule for the subsequent elimination reaction. nih.govgenscript.com

Dehydrogenation (via Phosphate (B84403) Elimination): Following phosphorylation, the ACAD domain of the enzyme catalyzes the elimination of the phosphate group. nih.govresearchgate.net This elimination results in the formation of a trans double-bond between the second and third carbons (C2 and C3) of the fatty acyl chain, producing a 2-enoyl-CoA. nih.govnih.gov This 2-enoyl-CoA is a conventional intermediate in the fatty acid β-oxidation pathway and can be readily processed by the standard enzymatic machinery of FAO. nih.govgenscript.combiorxiv.org

Interestingly, the ACAD domains of ACAD10 and ACAD11 are functionally distinct from other ACADs and are specialized for this elimination reaction, showing little to no activity on conventional fatty acid substrates. nih.gov

Table 1: Key Enzymes in Mammalian 4-Hydroxy Fatty Acid Metabolism

| Enzyme | Location | Substrate Preference | Function |

| ACAD10 | Mitochondria | Shorter-chain 4-hydroxy fatty acids nih.govnih.govresearchgate.net | Phosphorylates and converts 4-hydroxyacyl-CoAs to 2-enoyl-CoAs nih.govnih.gov |

| ACAD11 | Peroxisomes | Longer-chain 4-hydroxy fatty acids nih.govnih.govresearchgate.net | Phosphorylates and converts 4-hydroxyacyl-CoAs to 2-enoyl-CoAs nih.govnih.gov |

Metabolism of Related Hydroxy Fatty Aldehydes to 4-Hydroxy Fatty Acids

Long-chain aliphatic aldehydes in mammals are primarily generated through the catabolism of various lipids. nih.gov These aldehydes are chiefly metabolized into their corresponding fatty acids by the enzyme fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2. nih.gov This enzyme catalyzes the NAD+-dependent oxidation of a wide array of aliphatic aldehydes, converting them into fatty acids. nih.gov For instance, during oxidative stress, lipid peroxidation can generate reactive aldehydes like 4-hydroxy-2-nonenal (4-HNE). nih.gov This compound is then oxidized by several aldehyde dehydrogenase isozymes to 4-hydroxy-nonenoic acid. nih.gov The resulting hydroxy fatty acids, including those with a hydroxyl group at the fourth position, can then enter specific catabolic pathways. medchemexpress.com

Omega-Hydroxylation Processes in Hydroxy Fatty Acid Catabolism

Omega (ω)-oxidation serves as an alternative pathway to the more common beta-oxidation for fatty acid metabolism. wikipedia.org This process involves the oxidation of the carbon atom most distant from the carboxyl group (the ω-carbon). wikipedia.org The initial and rate-limiting step is the introduction of a hydroxyl group at the ω-position, a reaction catalyzed by cytochrome P450 (CYP) omega-hydroxylase enzymes, particularly those from the CYP4A and CYP4F subfamilies. wikipedia.orgwikipedia.org

Following this initial hydroxylation, the newly formed ω-hydroxy fatty acid undergoes further oxidation. It is sequentially metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to form a dicarboxylic acid. wikipedia.orgmedsciencegroup.com This dicarboxylic acid is then transported into peroxisomes where it can be chain-shortened via β-oxidation. medsciencegroup.com While typically a minor pathway, ω-oxidation becomes more significant when β-oxidation is impaired. wikipedia.org This process is crucial for metabolizing a variety of fatty acids and producing signaling molecules. wikipedia.org

Biological Signaling Roles of this compound Derivatives

While direct signaling roles for this compound itself are not extensively documented, its derivatives and structurally related hydroxy fatty acids are integral components of complex biological signaling systems, particularly in invertebrates.

In the nematode Caenorhabditis elegans, a class of signaling molecules called ascarosides function as pheromones that regulate development and behavior. ebi.ac.uknih.gov These molecules have a modular structure, typically consisting of the dideoxysugar ascarylose (B1226638) linked to a fatty acid-derived side chain. pnas.orgresearchgate.net

A prominent example is ascr#1, a major component of the dauer pheromone, which signals population density and induces entry into the stress-resistant dauer larval stage. ebi.ac.uk The structure of ascr#1 is formed by the formal condensation of (6R)-6-hydroxyheptanoic acid with ascarylopyranose. ebi.ac.uk The biosynthesis of these ascarosides is a complex process believed to start with the conjugation of ascarylose to very long-chain fatty acids, which are then shortened through peroxisomal β-oxidation to create a diverse library of signaling molecules. ebi.ac.uknih.gov Even minor modifications to the fatty acid side chain, such as those seen in indole-3-carbonyl (IC)-modified ascarosides derived from 6-hydroxyheptanoic acid, can dramatically alter their biological activity, allowing the organism to tailor its chemical signals in response to environmental changes. ebi.ac.uk

Chemical Communication Systems Involving Chiral Hydroxy Compounds

Chiral hydroxy compounds are a significant class of molecules that play a crucial role in the chemical communication systems of a wide array of living organisms. These compounds, which include alcohols, hydroxy ketones, and hydroxy carboxylic acids, are integral to the transmission of information between individuals of the same species (intraspecific) and between different species (interspecific). Their functions are diverse, acting as pheromones that can trigger a range of behaviors such as attraction, aggregation, alarm, or marking trails. They can also serve as attractants for predators, parasites, or pollinators, or act as repellents. nih.gov The chirality, or "handedness," of these molecules is often a critical determinant of their biological activity, with different stereoisomers eliciting distinct or even inhibitory responses. ebrary.net

Many insect pheromones, in particular, are derived from fatty acids through various biosynthetic pathways. nih.govresearchgate.netmyrmecologicalnews.org These pathways can introduce hydroxyl groups at specific positions, leading to the formation of chiral centers. The precise stereochemistry of these hydroxy compounds is frequently essential for their function in species recognition and mating behavior. ebrary.net

While the broader class of chiral hydroxy carboxylic acids is known to be involved in chemical communication, specific research directly identifying this compound as a semiochemical or pheromone is not currently available in the public domain. However, the study of structurally similar compounds provides significant insight into the potential roles that chiral hydroxy acids, including this compound, might play in such biological systems.

Several examples highlight the importance of other hydroxy carboxylic acids in insect communication:

2-Hydroxyhexanoic acid has been identified as a semiochemical in the larval food of bees, influencing the behavior of the mite Varroa destructor. apidologie.org

In the fascinating case of the orchid Ophrys speculum and its pollinator, the scoliid wasp Dasyscolia ciliata, a blend of compounds that includes 7-hydroxyoctanoic acid and 9-hydroxydecanoic acid mimics the wasp's sex pheromone. The specific enantiomeric ratio of these hydroxy acids is critical for inducing sexual behavior in the male wasps, ensuring pollination of the orchid. ebrary.net

The mandibular glands of honey bee workers produce a blend of components including 10-hydroxydecanoic acid and 8-hydroxyoctanoic acid , which are involved in regulating the behavioral maturation of other workers in the colony. pnas.org

In the parasitic wasp genus Nasonia, males utilize (4R,5S)-5-hydroxy-4-decanolide , a lactone derived from a hydroxy acid, as a sex pheromone component. One species, Nasonia vitripennis, also employs the (4R,5R) stereoisomer of this compound. The evolution of this more complex pheromone signal is attributed to differences in the expression and activity of enzymes that interconvert these stereoisomers. google.com

These examples underscore the functional significance of the hydroxyl group's position and stereochemistry in fatty acid-derived signaling molecules. Although this compound is listed in a patent as a potential component in a sustained-release pheromone formulation, this does not confirm its role as an active pheromone.

The table below summarizes key examples of chiral hydroxy compounds and their roles in chemical communication, illustrating the diversity of structures and functions within this class of molecules.

| Compound Name | Role | Organism(s) |

| 2-Hydroxyhexanoic acid | Semiochemical | Bee larval food (influences Varroa destructor) |

| 7-Hydroxyoctanoic acid | Pheromone mimic | Ophrys speculum (orchid) |

| 9-Hydroxydecanoic acid | Pheromone mimic | Ophrys speculum (orchid) |

| 8-Hydroxyoctanoic acid | Primer pheromone component | Apis mellifera (Honey bee) |

| 10-Hydroxydecanoic acid | Primer pheromone component | Apis mellifera (Honey bee) |

| (4R,5S)-5-Hydroxy-4-decanolide | Sex pheromone | Nasonia spp. (Parasitic wasp) |

| (4R,5R)-5-Hydroxy-4-decanolide | Sex pheromone | Nasonia vitripennis (Parasitic wasp) |

| (R)-3-Hydroxyhexan-2-one | Pheromone | Neoclytus mucronatus mucronatus (Longhorned beetle) |

Analytical Methodologies for 4 Hydroxyheptanoic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 4-hydroxyheptanoic acid, enabling its separation from other chemically similar molecules. Mass spectrometry is often coupled with chromatographic methods to provide definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, due to the presence of polar carboxyl and hydroxyl functional groups, derivatization is a necessary step to increase volatility and thermal stability. colostate.edugcms.cz

Derivatization: The most common approach involves a two-step process: esterification of the carboxylic acid group, followed by silylation of the hydroxyl group. Methyl esters are often prepared, and common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). gcms.cztandfonline.com These derivatization steps yield trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, which are more amenable to GC analysis. tandfonline.commarinelipids.ca

GC-MS Analysis: The derivatized this compound can be separated on a nonpolar capillary column, such as one coated with a (5%-phenyl)-methylpolysiloxane stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that allow for structural confirmation and quantification. marinelipids.ca

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 80-100 °C, ramp to 280-300 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Derivatization | Esterification (e.g., with methanol/BF3) followed by silylation (e.g., with BSTFA) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of short-chain fatty acids and their derivatives in biological fluids due to its high sensitivity and specificity, often without the need for derivatization. mdpi.comfrontiersin.org

Chromatographic Separation: Reversed-phase chromatography, typically using a C18 column, is commonly employed. The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.gov Gradient elution is often used to achieve optimal separation.

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated molecule [M-H]⁻ of this compound. nih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. researchgate.net

Table 2: Representative LC-MS/MS Conditions for this compound

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 145.08 [M-H]⁻ |

High-performance liquid chromatography (HPLC) can be used for the quantification of organic acids, including this compound. aocs.org While not as sensitive or specific as mass spectrometry-based methods, HPLC with UV or refractive index (RI) detection can be a cost-effective alternative.

Separation and Detection: For UV detection, derivatization with a chromophore-containing reagent is necessary as this compound lacks a strong chromophore. aocs.org Alternatively, specialized columns such as ion-exchange or porous graphitic carbon columns can be used for the direct analysis of underivatized acids. mdpi.com A common setup for organic acid analysis involves an ion-exclusion column with a dilute sulfuric acid mobile phase and UV detection at a low wavelength (e.g., 210 nm).

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (C4-H), and distinct signals for the protons adjacent to the carbonyl group (C2-H₂) and the terminal methyl group (C7-H₃). aocs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for this compound would include the carbonyl carbon (C1), the carbon attached to the hydroxyl group (C4), and the terminal methyl carbon (C7).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~12.0 (broad s) | ~178-180 |

| C2 (-CH₂) | ~2.2-2.4 (t) | ~30-35 |

| C3 (-CH₂) | ~1.6-1.8 (m) | ~35-40 |

| C4 (-CHOH) | ~3.6-3.8 (m) | ~65-70 |

| C5 (-CH₂) | ~1.4-1.6 (m) | ~30-35 |

| C6 (-CH₂) | ~1.2-1.4 (m) | ~20-25 |

| C7 (-CH₃) | ~0.9 (t) | ~13-15 |

Note: Predicted values are based on general principles and data for similar compounds. Actual shifts may vary depending on the solvent and other experimental conditions.

Advanced Methods for Comprehensive Metabolic Profiling of Hydroxy Fatty Acids

The study of hydroxy fatty acids as part of the broader metabolome requires advanced analytical platforms that can measure a wide range of metabolites simultaneously. This field, known as metabolomics, often combines high-resolution separation techniques with high-sensitivity mass spectrometry. mdpi.com

Comprehensive metabolic profiling of hydroxy fatty acids, including this compound, typically involves LC-MS-based platforms. researchgate.net These methods allow for the simultaneous identification and quantification of numerous fatty acids and their derivatives in complex biological samples like plasma, urine, and tissues. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis times while improving chromatographic resolution. mdpi.com

These advanced techniques are crucial for identifying novel biomarkers and understanding the metabolic perturbations associated with various physiological and pathological states. nih.gov The data generated from these comprehensive analyses can provide a detailed snapshot of the metabolic state and highlight the role of specific compounds like this compound in biological systems.

Mass Spectrometry-based Quantitative Methods (e.g., PheroQu for Pheromones)

Quantitative analysis of this compound, frequently by measuring its lactone form (γ-heptalactone), is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

The methodology generally involves the extraction of the analyte from the sample matrix, followed by direct injection into the GC-MS system. For complex matrices, a sample cleanup step may be necessary to remove interfering substances. In the gas chromatograph, the compound is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. As the separated compound elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z). For quantitative analysis, selected ion monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only specific ions known to be characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the method. For γ-heptalactone, the ion at m/z 85 is a characteristic fragment and is often used for quantification.

A patent for detecting lactone compounds in a liquid matrix outlines a detailed GC-MS method that can be applied to the quantification of γ-heptalactone. The method demonstrates good linearity, recovery, and precision, with a low limit of detection, indicating its suitability for trace-level analysis google.com. The specific parameters of this method are detailed in the table below.

Interactive Data Table: GC-MS Parameters for γ-Heptalactone Quantification

| Parameter | Value | Reference |

| Chromatography | ||

| Instrument | Gas Chromatograph | google.com |

| Column | DB-35MS capillary column (60 m x 0.25 mm x 0.25 µm) | google.com |

| Stationary Phase | (35% -phenyl) -methyl polysiloxane | google.com |

| Carrier Gas Flow Rate | 0.6-1.2 mL/min | google.com |

| Injection Volume | 1 µL | google.com |

| Inlet Temperature | 260 °C | google.com |

| Oven Temperature Program | ||

| Initial Temperature | 60 °C, hold for 1 min | google.com |

| Ramp 1 | 8 °C/min to 240 °C | google.com |

| Ramp 2 | 10 °C/min to 260 °C, hold for 8 min | google.com |

| Mass Spectrometry | ||

| Instrument | Mass Spectrometer | google.com |

| Ionization Mode | Electron Impact (EI) | google.com |

| Ionization Energy | 70 eV | google.com |

| Ion Source Temperature | 230 °C | google.com |

| Transfer Line Temperature | 260 °C | google.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) | google.com |

| Mass-to-Charge Ratios (m/z) | ||

| Quantitative Ion | 85 | google.com |

| Qualitative Ions | 41, 56 | google.com |

| Method Validation | ||

| Limit of Detection | 10.9 - 44.9 µg/kg | google.com |

| Standard Recovery | 88.1 - 118.8% | google.com |

| Relative Standard Deviation (RSD) | < 5% | google.com |

Research Applications and Emerging Perspectives of 4 Hydroxyheptanoic Acid

Utilization of 4-Hydroxyheptanoic Acid in Biopolymer Research

The compound serves as a valuable monomer in the production of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters synthesized by microorganisms. Its incorporation into PHA polymers allows for the modification of their physical and chemical properties.

Tailoring Polyhydroxyalkanoate (PHA) Properties with this compound Inclusion

This reduction in crystallinity has a significant impact on the thermal and mechanical properties of the PHA. Specifically, it leads to a lower melting temperature (Tm) and glass transition temperature (Tg), making the polymer more flexible and less brittle. The inclusion of such medium-chain-length (mcl) monomers can transform a rigid thermoplastic into a more ductile and elastic material, expanding its potential for applications where flexibility is required. For instance, the incorporation of 4-hydroxybutyrate (4HB), a shorter analogue, is known to significantly improve the processing ability and elasticity of PHAs. nih.gov The principle extends to other mcl-hydroxy acids, where the longer alkyl side chain of this compound can further enhance flexibility and lower the melting point, creating customized bioplastics with properties tailored for specific uses, from flexible films to soft medical implants.

| Polymer Composition | Monomer Mole Fraction (%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Crystallinity (%) | Resulting Material Property |

|---|---|---|---|---|---|

| P(3HB) Homopolymer | 100% 3HB | 4 | 175 | ~60% | Stiff, Brittle |

| P(3HB-co-3HV) | 90% 3HB, 10% 3HV | -1 | 145 | ~45% | Less Brittle, More Flexible |

| P(3HB-co-4HHx) | 95% 3HB, 5% 4HHx | -5 | 120 | ~35% | Flexible, Ductile |

| P(3HB-co-4HHept) | 95% 3HB, 5% 4-HHept | -8 | ~110 | ~30% | Highly Flexible, Elastomeric |

Note: Data for 4-hydroxyheptanoate (4-HHept) is extrapolated based on established trends for mcl-PHA monomers. 3HV = 3-Hydroxyvalerate; 4HHx = 4-Hydroxyhexanoate.

Engineering Microbial Systems for PHA Production with this compound

The biosynthesis of PHAs containing this compound relies on the metabolic capabilities of various bacteria. hacettepe.edu.trmdpi.com Many microorganisms naturally produce PHAs as carbon and energy storage granules. mdpi.com The composition of these polymers can be controlled by engineering the metabolic pathways of the host organism or by supplying specific precursor substrates in the fermentation medium. nih.govnih.gov

To produce PHAs with this compound units, two primary strategies are employed:

Precursor Supplementation: This involves feeding the microbial culture with this compound or structurally related compounds (e.g., heptanoic acid, γ-heptalactone). The bacteria take up these precursors and, through native or engineered metabolic pathways like the β-oxidation cycle, convert them into 4-hydroxyheptanoyl-CoA. hacettepe.edu.tr This monomer is then incorporated into the growing PHA chain by the enzyme PHA synthase. Research has shown that recombinant strains of Pseudomonas putida can incorporate 4-hydroxyhexanoic acid into PHA when it is supplied as the carbon source, demonstrating the feasibility of this approach. elsevierpure.com

Metabolic Engineering: This approach involves modifying the genetic makeup of the microorganism to enable the synthesis of the desired monomer from simple, unrelated carbon sources like glucose or fatty acids. nih.gov For example, genes from organisms that can naturally produce this compound could be transferred to a high-density production strain like Escherichia coli. One study noted that a PHA comprising (R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acids was synthesized from rapeseed oil, indicating that the necessary metabolic pathways exist in certain bacteria to convert fatty acids into these specific monomers. nih.gov Engineering these pathways can create a more cost-effective and controlled production process.

Role of this compound as a Synthetic Intermediate

Beyond biopolymers, the distinct functional groups of this compound make it a valuable intermediate in organic chemistry, particularly as a chiral building block for synthesizing complex and high-value molecules.

Precursor in Organic Synthesis of Complex Molecules

When produced via microbial fermentation, hydroxyalkanoic acids are typically synthesized in a specific, chirally pure form (the (R)-enantiomer). nih.gov This enantiopurity is highly valuable in organic synthesis, where controlling stereochemistry is crucial for the function of the final molecule, especially in pharmaceuticals. This compound possesses two reactive sites: the carboxylic acid group and the hydroxyl group. nih.gov These functional groups can be independently and selectively modified, allowing the molecule to serve as a versatile scaffold.

For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the hydroxyl group can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used in ether or ester linkages. This dual functionality allows it to be used as a key intermediate in the synthesis of natural products, pharmaceuticals, pheromones, and vitamins. nih.gov The aliphatic chain can also be modified, providing a route to a wide array of complex target molecules.

Asymmetric Synthesis Strategies Utilizing Hydroxy Acid Building Blocks

The demand for enantiomerically pure compounds in the pharmaceutical industry is significant, as the biological activity of a drug often resides in only one of its two enantiomers. nih.govenamine.net Chiral building blocks like (R)-4-hydroxyheptanoic acid, derived from the "chiral pool" of natural products, are essential starting materials for asymmetric synthesis. nih.gov

Utilizing a pre-existing, enantiopure starting material like microbially-produced this compound can significantly simplify a synthetic route by eliminating the need for costly and often inefficient steps, such as chiral resolution of a racemic mixture or the development of a complex asymmetric catalyst system. nih.gov The defined stereocenter at the C4 position can be preserved and used to direct the stereochemistry of subsequent reactions, a process known as stereochemical transfer. This makes it an efficient precursor for constructing molecules with multiple, well-defined chiral centers, which is a common feature of many modern drugs and biologically active compounds.

Development of Novel Surface Active Monomers from Hydroxy Acid Derivatives

This compound is an excellent candidate for the synthesis of novel surfactants and surface-active monomers. A surfactant molecule is amphiphilic, meaning it contains both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The structure of this compound provides a natural basis for creating such molecules.

The heptanoic acid alkyl chain serves as the hydrophobic tail. The hydrophilic head can be created by chemically modifying the polar functional groups. For example:

The carboxylic acid group can be reacted with a poly(ethylene glycol) (PEG) chain or converted into a sulfonate or quaternary ammonium (B1175870) salt to create a highly polar, hydrophilic head group.

Alternatively, the hydroxyl group can be modified, for instance, by reacting it with ethylene (B1197577) sulfate (B86663) to introduce both ether linkages and a sulfonate group. nih.govnih.gov

By derivatizing this compound in this manner, a new class of bio-based surfactants can be developed. These molecules have potential applications as emulsifiers, detergents, and wetting agents in various industries, offering a renewable and potentially biodegradable alternative to traditional petroleum-based surfactants. diva-portal.org

| Functional Group Modified | Reaction Type | Resulting Hydrophilic Head Group | Potential Surfactant Class |

|---|---|---|---|

| Carboxylic Acid | Esterification with PEG | Polyoxyethylene | Non-ionic |

| Carboxylic Acid | Amidation with a charged amine | Quaternary Ammonium | Cationic |

| Hydroxyl Group | Sulfation | Sulfate Ester | Anionic |

| Carboxylic Acid | Reduction to alcohol, then sulfation | Alkyl Sulfate | Anionic |

Enzymatic Biocatalysis and Biotransformation Studies Involving this compound

The application of enzymatic processes for the synthesis of specialty chemicals like this compound is a rapidly advancing field, driven by the principles of green chemistry. Enzymes offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical synthesis.

Enzymatic Cascade Reactions for Hydroxy Fatty Acid Production

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an efficient route for the production of hydroxy fatty acids from simple precursors. While specific cascades for this compound are not yet extensively documented, the principles can be extrapolated from the synthesis of other valuable hydroxy fatty acids. For instance, oleate (B1233923) hydratases have been utilized to convert unsaturated fatty acids present in vegetable oils into their corresponding hydroxy fatty acids wur.nl. A prospective enzymatic cascade for this compound could begin with a C7 unsaturated fatty acid, which is then hydrated by a suitable hydratase to introduce the hydroxyl group at the fourth position.

Another potential route involves the use of cytochrome P450 monooxygenases. These enzymes are known to hydroxylate a wide range of substrates, including fatty acids. An engineered P450 enzyme could be employed to specifically hydroxylate heptanoic acid at the C4 position. This initial hydroxylation step could be followed by further enzymatic modifications to yield derivatives of this compound. The development of such cascades will depend on the discovery and engineering of enzymes with the desired regioselectivity and substrate specificity.

| Enzyme Class | Potential Role in this compound Synthesis | Example Precursor |

| Hydratase | Conversion of a C7 unsaturated fatty acid to this compound | Heptenoic acid |

| Cytochrome P450 Monooxygenase | Direct hydroxylation of heptanoic acid at the C4 position | Heptanoic acid |

| Alcohol Dehydrogenase | Oxidation of a corresponding diol to produce the carboxylic acid moiety | Heptane-1,4-diol |

Evaluation of Whole-Cell Biocatalysts for Hydroxy Acid Synthesis

Whole-cell biocatalysts present a cost-effective approach for complex syntheses as they contain the necessary enzymes and cofactors for multi-step reactions chemrxiv.orgmdpi.com. The evaluation of microbial strains for the production of hydroxy acids is a key area of research. For example, a mutant strain of Acidovorax sp. CHX100, with a deleted 6-hydroxyhexanoate (B1236181) dehydrogenase, has been successfully used for the production of ω-hydroxycarboxylic acids from cycloalkanes researchgate.net. This strategy of blocking a specific metabolic pathway to accumulate a desired intermediate could be applied to the production of this compound.

A screening program could be initiated to identify microorganisms capable of converting heptane (B126788) or related C7 compounds into this compound. Genetic engineering could then be employed to enhance the yield and productivity. This might involve overexpressing key enzymes, such as specific hydroxylases, and deleting or downregulating competing metabolic pathways. The use of whole-cell systems also circumvents the need for costly enzyme purification.

| Microbial Genus | Potential Application in Hydroxy Acid Synthesis | Key Advantage |

| Acidovorax | Conversion of cycloalkanes to ω-hydroxycarboxylic acids | Efficient enzyme cascade for alkane mineralization |

| Pseudomonas | Known for diverse metabolic capabilities, including alkane hydroxylation | High tolerance to organic solvents |

| Escherichia coli | A well-established host for metabolic engineering | Extensive genetic tools available for pathway construction |

| Saccharomyces cerevisiae | Robust yeast host for industrial fermentations | Tolerant to low pH and high substrate concentrations |

Future Directions in this compound Research

The field of this compound research is poised for significant advancements, with several promising avenues for future exploration. These include the discovery of novel metabolic pathways, the development of advanced bioreactor systems, and a deeper understanding of its stereochemical properties.

Exploration of Undiscovered Metabolic Pathways and Enzymes

The biosynthesis of fatty acids is a well-understood process, but the specific pathways leading to the formation of this compound in nature are not yet elucidated csun.eduresearchgate.netthemedicalbiochemistrypage.org. Future research should focus on identifying microorganisms that naturally produce this compound or related hydroxy fatty acids. Metagenomic approaches, where DNA is sequenced directly from environmental samples, could uncover novel enzymes with the desired hydroxylation capabilities.

Furthermore, the vast diversity of microbial enzymes remains largely untapped. Enzyme prospecting in extremophiles or unculturable microorganisms may lead to the discovery of robust enzymes suitable for industrial-scale production of this compound. Once identified, these enzymes can be characterized and potentially engineered for improved activity and stability. The de novo design of metabolic pathways using synthetic biology tools in chassis organisms like E. coli or S. cerevisiae also represents a promising strategy nih.gov.

Advanced Bioreactor Systems for Sustainable Production

The sustainable production of this compound will rely on the design and optimization of advanced bioreactor systems mdpi.comkpi.uaresearchgate.netresearchgate.net. The choice of bioreactor will depend on whether isolated enzymes or whole-cell biocatalysts are used. For whole-cell fermentations, stirred-tank bioreactors are commonly employed due to their excellent mixing and mass transfer characteristics mdpi.com. However, for specific applications, other designs such as airlift or bubble column bioreactors might offer advantages in terms of lower shear stress and energy consumption.

Investigating Stereochemical Aspects of this compound and its Derivatives

The hydroxyl group at the fourth carbon of this compound creates a chiral center, meaning the molecule can exist as two different stereoisomers (R and S enantiomers). The stereochemistry of hydroxy fatty acids is known to be crucial for their biological activity and physical properties nih.govnih.govmdpi.comgerli.com. For instance, fatty acid 2-hydroxylase (FA2H) is stereospecific for the production of (R)-enantiomers of 2-hydroxy fatty acids nih.gov.

A critical area for future research will be to investigate the stereospecificity of enzymes involved in the synthesis of this compound. The development of stereoselective enzymatic or chemo-enzymatic methods for the synthesis of enantiomerically pure (R)- and (S)-4-hydroxyheptanoic acid will be essential. This will enable the evaluation of the distinct biological activities of each enantiomer, which is a prerequisite for their potential application in pharmaceuticals and other specialized fields. Understanding and controlling the stereochemistry will be key to unlocking the full potential of this compound and its derivatives.

Conclusion

Summary of Key Academic Contributions Regarding 4-Hydroxyheptanoic Acid

Academic research concerning this compound is often linked to its more stable and commercially significant intramolecular ester, γ-heptalactone. The primary scientific contributions have centered on the identification, characterization, and application of this lactone form, which is a natural flavor and fragrance component.

Key academic findings have established the natural occurrence of γ-heptalactone in a variety of foods and plants, including apricots, peaches, coconuts, asparagus, tea, and dairy products like butter and milk fragranceconservatory.comthegoodscentscompany.com. The compound is responsible for creamy, coconut, and peach-like aroma profiles, leading to its extensive study and use as a flavoring agent in the food industry and a fragrance ingredient in cosmetics fragranceconservatory.comthegoodscentscompany.comhaz-map.com.

Structurally, this compound is recognized as the precursor that readily cyclizes to form the five-membered ring of γ-heptalactone (also known as this compound lactone) fragranceconservatory.comhaz-map.com. Chemical databases have thoroughly cataloged the properties of both the acid and its lactone.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (4R)-4-hydroxyheptanoic acid | γ-Heptalactone |

|---|---|---|---|

| Molecular Formula | C₇H₁₄O₃ | C₇H₁₄O₃ | C₇H₁₂O₂ |

| Molecular Weight | 146.18 g/mol | 146.18 g/mol nih.gov | 128.17 g/mol |

| IUPAC Name | This compound chemspider.com | (4R)-4-hydroxyheptanoic acid nih.gov | 5-propyldihydrofuran-2(3H)-one fragranceconservatory.com |

| Synonyms | 4-Hydroxyheptansäure chemspider.com | SCHEMBL4745129 nih.gov | 4-Heptanolide, 1,4-Heptanolide haz-map.com |

Further academic interest is noted in the context of microbial metabolism. Research has investigated the metabolism of various lactones, including γ-heptalactone, particularly in the context of quorum-sensing molecules in microorganisms thegoodscentscompany.com. This highlights a biological role for the compound beyond its sensory characteristics. The existence of specific stereoisomers, such as (4R)-4-hydroxyheptanoic acid, has been documented, indicating research into the chirality and potential stereospecific synthesis or activity of the compound nih.gov.

Identification of Research Gaps and Future Outlooks

Despite its well-established presence in flavor and fragrance science, significant research gaps exist for this compound, particularly concerning the free acid form. The vast majority of scientific literature focuses on its lactone, γ-heptalactone, leaving the biological activity and chemical reactivity of the open-chain acid largely unexplored.

Identified Research Gaps:

Biological Activity of the Free Acid: There is a notable lack of research on the specific physiological or pharmacological effects of this compound itself. Its metabolic pathway, potential roles as a signaling molecule, and interactions with biological systems remain poorly understood.

Stereospecific Synthesis and Application: While the existence of enantiomers like (4R)-4-hydroxyheptanoic acid is known, methods for its enantioselective synthesis and the distinct biological or sensory properties of each stereoisomer are not well-documented in publicly available research nih.gov. Exploring these differences could yield novel applications.

Polymer Chemistry: Hydroxy acids are fundamental monomers for the synthesis of polyesters. The potential of this compound as a monomer for creating new biodegradable polymers or functional materials has not been extensively investigated.

Future Outlooks: The future research trajectory for this compound is likely to move beyond its current applications. A promising outlook involves its development as a chiral building block in organic synthesis. The bifunctional nature of the molecule (a hydroxyl and a carboxylic acid group) makes it a versatile starting material for creating more complex molecules, potentially for the pharmaceutical or agrochemical industries.

Further investigation into its role in microbial metabolism could reveal novel enzymatic pathways or potential applications in biotechnology, such as in the biocatalytic production of fine chemicals. A deeper exploration of the distinct properties of its individual enantiomers could unlock new, more specific applications in areas requiring high stereochemical purity. Finally, systematic investigation into its potential as a biopolymer monomer could contribute to the development of new sustainable materials.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| γ-Heptalactone |

Q & A

Q. What advanced spectroscopic techniques elucidate the tautomeric behavior of this compound in aqueous solutions?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (25–60°C) captures tautomeric equilibria between keto and enol forms. Computational modeling (DFT at B3LYP/6-31+G*) predicts energy barriers. pH-dependent UV-Vis spectroscopy (200–400 nm) monitors shifts in λₘₐₓ. Compare with X-ray crystallography data for solid-state confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.